molecular formula C14H19NO2 B13861285 Benzyl 2-piperidin-3-ylacetate

Benzyl 2-piperidin-3-ylacetate

Cat. No.: B13861285
M. Wt: 233.31 g/mol
InChI Key: PYGHTORWKDMFHW-UHFFFAOYSA-N
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Description

Benzyl 2-piperidin-3-ylacetate is an organic compound comprising a benzyl ester group linked to a piperidine ring substituted at the 3-position with an acetate moiety.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

benzyl 2-piperidin-3-ylacetate

InChI

InChI=1S/C14H19NO2/c16-14(9-13-7-4-8-15-10-13)17-11-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2

InChI Key

PYGHTORWKDMFHW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-piperidin-3-ylacetate typically involves the reaction of benzyl chloride with piperidine derivatives under controlled conditions. One common method involves the use of a nickel catalyst to facilitate the regioselective formation of the desired product . The reaction conditions often include mild temperatures and the presence of an aromatic substituent to ensure the formation of the six-membered N-heterocycle .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen and ester group serve as key reactive sites for substitution.

Reaction Type Reagents/Conditions Products References
AlkylationAlkyl halides (e.g., CH₃I), K₂CO₃, DMF, 80°CN-Alkylated derivatives
AcylationAcetic anhydride, pyridine, 140°CN-Acetylated intermediates
BenzoylationBenzoyl chloride, Et₃N, DCM, RTN-Benzoylpiperidine derivatives

Mechanism :

  • Alkylation proceeds via nucleophilic attack of the piperidine nitrogen on electrophilic alkyl halides.

  • Acylation involves activation of the carbonyl group, followed by nucleophilic substitution at the nitrogen .

Reduction and Hydrogenation

The ester and piperidine moieties undergo selective reduction.

Reaction Type Reagents/Conditions Products References
Ester ReductionLiAlH₄, anhydrous ether, reflux2-(Piperidin-3-yl)ethanol
Catalytic HydrogenationH₂, Pd/C, EtOH, 50°CSaturated piperidine derivatives

Key Findings :

  • LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the piperidine ring.

  • Hydrogenation under mild conditions saturates double bonds in aromatic substituents.

Oxidation Reactions

The piperidine ring and benzylic positions are susceptible to oxidation.

Reaction Type Reagents/Conditions Products References
Piperidine OxidationKMnO₄, H₂SO₄, 60°CN-Oxide derivatives
Benzylic OxidationCrO₃, acetic acid, RTBenzoyloxy-piperidine acetates

Applications :

  • N-Oxide formation enhances solubility for pharmacological studies.

  • Oxidized derivatives show improved binding to cholinesterase enzymes, as seen in related piperidine analogs .

Cycloaddition and Multicomponent Reactions

The compound participates in domino reactions to form complex heterocycles.

Reaction Type Reagents/Conditions Products References
Aza-Diels-Alderα,β-Unsaturated aldimines, CH₃CN, RTSpiro[indene-pyrano-pyridines]
Michael Addition2-Arylidene-1,3-indanediones, N₂ atmosphereDispiro[indene-cyclohexane-indene] derivatives

Mechanistic Insight :

  • Sequential aza/oxa-Diels-Alder reactions occur via endo-transition states, forming fused polycyclic systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl 2-hydroxypyridin-3-ylcarbamate

  • Structural Differences : Replaces the piperidine-acetate moiety with a hydroxypyridine carbamate group.
  • Physicochemical Properties: Property Benzyl 2-piperidin-3-ylacetate (Inferred) Benzyl 2-hydroxypyridin-3-ylcarbamate Solubility Likely soluble in organic solvents No data; carbamates often polar Stability Ester hydrolysis probable Carbamate may resist hydrolysis Toxicity (GHS) Unknown No known hazards
  • Applications : Carbamates are common in prodrugs or enzyme inhibitors, whereas acetate esters like this compound may serve as transient intermediates due to hydrolytic susceptibility.

(R)-(1-Benzylpiperidin-3-yl)-methanamine

  • Structural Differences : Substitutes the acetate ester with a primary amine group.
  • Key Comparisons: Property this compound (R)-(1-Benzylpiperidin-3-yl)-methanamine Reactivity Ester hydrolysis; moderate nucleophilicity High nucleophilicity (amine group) Bioactivity Potential CNS targeting (piperidine) Amine may enhance receptor binding Synthesis Complexity Esterification steps required Amine synthesis may involve reductive amination
  • Toxicity : Amines often require handling under inert conditions due to reactivity, whereas esters like this compound may pose lower acute risks.

Benzyl Alcohol (Reference Compound)

  • Role of Benzyl Group : Both compounds share the benzyl moiety, but this compound’s piperidine-acetate chain likely reduces volatility and alters toxicity.
  • Toxicity Profile :
    • Benzyl Alcohol: Associated with respiratory irritation and metabolic conversion to toxic aldehydes .
    • This compound: Uncharacterized toxicity; structural complexity may mitigate aldehyde release.

Research Findings and Data Gaps

  • Metabolic Pathways : this compound’s ester linkage suggests possible hydrolysis to benzyl alcohol and piperidin-3-ylacetic acid, warranting studies on metabolite safety .
  • Thermodynamic Data : Melting points, logP values, and pKa for the piperidine nitrogen are critical missing parameters.

Q & A

Basic: What are the validated catalytic systems and standard protocols for synthesizing Benzyl 2-piperidin-3-ylacetate?

Methodological Answer:
Synthesis typically involves esterification or transesterification reactions. For example, acid-catalyzed esterification (e.g., H₂SO₄) or solid-state catalysts like ammonium cerium phosphate have been used for structurally similar benzoate esters. Uniform experimental design and data mining can optimize parameters such as reaction time, acid-to-alcohol molar ratios, and catalyst loading .

Advanced: How can researchers resolve discrepancies in reaction yields when using heterogeneous vs. homogeneous catalytic systems?

Methodological Answer:
Discrepancies often arise from differences in catalyst accessibility or side reactions. To address this:

  • Perform kinetic studies to compare activation energies.
  • Use spectroscopic methods (e.g., FTIR, NMR) to identify intermediate byproducts.
  • Apply statistical tools (e.g., ANOVA) to isolate variables like temperature or solvent polarity. Cross-referencing with databases or prior studies on analogous esters (e.g., benzyl acetate) can clarify mechanistic inconsistencies .

Basic: Which spectroscopic techniques are recommended for characterizing the stereochemistry of this compound?

Methodological Answer:

  • Chiral HPLC or circular dichroism (CD) to confirm enantiomeric purity.
  • X-ray crystallography for absolute configuration determination.
  • NMR NOESY/ROESY to analyze spatial proximity of protons in stereoisomers. Computational modeling (DFT) can supplement experimental data .

Advanced: What strategies optimize enantioselective synthesis of this compound?

Methodological Answer:

  • Use chiral auxiliaries or catalysts (e.g., organocatalysts, metal-ligand complexes) during esterification.
  • Screen solvents (e.g., THF, DCM) for their ability to stabilize transition states.
  • Apply QSAR models to predict enantiomeric excess (ee) based on substituent effects. Validation via kinetic resolution studies is critical .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Ensure ventilation to mitigate inhalation risks.
  • Store in sealed containers away from ignition sources. Spills should be contained with inert absorbents (e.g., sand) and disposed of as hazardous waste .

Advanced: How can computational modeling predict degradation pathways under varying pH and temperature conditions?

Methodological Answer:

  • Perform molecular dynamics simulations to assess hydrolysis susceptibility.
  • Use software like Gaussian or Schrödinger to calculate bond dissociation energies (BDEs) for ester linkages.
  • Validate predictions with accelerated stability testing (e.g., 40°C/75% RH for 6 months) and LC-MS analysis of degradation products .

Basic: How should this compound be stored to maintain stability?

Methodological Answer:

  • Store in amber glass vials under inert gas (N₂ or Ar) at −20°C.
  • Avoid exposure to moisture; use desiccants in storage containers.
  • Regularly monitor purity via HPLC to detect early degradation .

Advanced: What methodologies validate enzyme-catalyzed synthesis parameters for this compound?

Methodological Answer:

  • Conduct Michaelis-Menten kinetics to determine KmK_m and VmaxV_{max} for the enzymatic reaction.
  • Use response surface methodology (RSM) to optimize substrate concentration, enzyme loading, and pH.
  • Compare experimental conversions with computational flux balance analysis .

Advanced: How can researchers address contradictory data in toxicity or reactivity studies?

Methodological Answer:

  • Perform meta-analysis to identify confounding variables (e.g., impurity profiles, assay protocols).
  • Replicate studies under controlled conditions using standardized reagents.
  • Use read-across approaches with structurally similar compounds (e.g., benzyl acetate derivatives) to fill data gaps .

Basic: What ethical considerations apply to studies involving human subjects exposed to this compound?

Methodological Answer:

  • Obtain IRB approval and informed consent, detailing risks of dermal or inhalation exposure.
  • Follow FDA/EPA guidelines for safe exposure limits.
  • Ensure confidentiality of participant data through anonymization and secure storage .

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